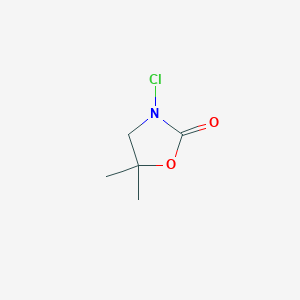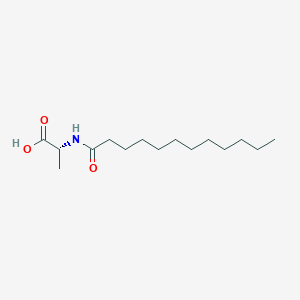
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is an organic compound with the molecular formula C12H22O3. This compound is characterized by the presence of a triple bond (alkyne) and multiple functional groups, including hydroxyl and ether groups . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures are crucial due to the reactivity of the intermediates and the final compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond, altering the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,6,6-Trimethyl-3-heptyne-2,5-diol: Shares a similar structure but lacks the ethoxy group.
3-Heptyne, 2,2,6-trimethyl: Similar alkyne structure but different functional groups.
Uniqueness
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is unique due to the combination of its alkyne, hydroxyl, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
58104-98-6 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
6-ethoxy-2,5,6-trimethylhept-3-yne-2,5-diol |
InChI |
InChI=1S/C12H22O3/c1-7-15-11(4,5)12(6,14)9-8-10(2,3)13/h13-14H,7H2,1-6H3 |
Clave InChI |
DFBJWJKDVXHFQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C)C(C)(C#CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)



![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
